2-Chloropropane-2-D1

Catalog No.
S946247
CAS No.
53778-42-0
M.F
C3H7Cl
M. Wt
79.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane-2-D1

CAS Number

53778-42-0

Product Name

2-Chloropropane-2-D1

IUPAC Name

2-chloro-2-deuteriopropane

Molecular Formula

C3H7Cl

Molecular Weight

79.55 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i3D

InChI Key

ULYZAYCEDJDHCC-WFVSFCRTSA-N

SMILES

CC(C)Cl

Canonical SMILES

CC(C)Cl

Isomeric SMILES

[2H]C(C)(C)Cl

Isotope Tracer Studies

One primary application of 2-Chloropropane-2-D1 lies in isotope tracer studies. By incorporating the Deuterium atom, scientists can track the movement and transformation of the molecule within a system. This proves particularly useful in fields like:

  • Metabolism studies: Researchers can investigate how organisms metabolize 2-Chloropropane by measuring the incorporation of the Deuterium atom into metabolites. This helps elucidate metabolic pathways and identify potential sites of action for drugs or toxins. Source: Application of Deuterium-Labeled Compounds in Metabolic Studies:
  • Chemical reaction mechanisms: By observing the position of the Deuterium atom in reaction products, scientists can gain insights into the reaction mechanism of 2-Chloropropane with other molecules. This knowledge is crucial for designing new catalysts or optimizing existing chemical processes. Source: Isotope Effects in Chemical Reactions

2-Chloropropane-2-D1, also known as 2-chloro-2-deuteriopropane, is an isotopically labeled compound with the molecular formula C₃H₆ClD and a molecular weight of 79.55 g/mol. This compound features three carbon atoms, six hydrogen atoms, one chlorine atom, and one deuterium atom, where one hydrogen atom is replaced by deuterium. The presence of deuterium allows for specific applications in research, particularly in studies involving isotopic labeling and bond cleavage mechanisms.

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  • Photoinduced Studies: It has been employed in experiments focused on site-specific bond cleavage, providing insights into reaction mechanisms and bond strengths.
  • Environmental Research: The compound is utilized in studies examining the fate and transport of chlorinated hydrocarbons in environmental settings.
  • Research indicates that 2-chloropropane-2-D1 may have implications in biological systems, particularly concerning its biodegradation pathways. Studies have shown that anaerobic bacteria can transform chlorinated propanes into less harmful substances through reductive dechlorination processes. This suggests potential environmental applications in bioremediation efforts aimed at detoxifying chlorinated organic compounds.

    The synthesis of 2-chloropropane-2-D1 can be achieved through several methods:

    • Chlorination of Propane: The most common method involves the chlorination of propane under controlled conditions using chlorine gas and light or heat as initiators. This process selectively replaces a hydrogen atom with chlorine, resulting in a mixture that includes 2-chloropropane-2-D1 when deuterated propane is used .
    • Deuteration Reactions: Another approach involves deuterating existing chloropropanes using deuterated reagents or solvents during synthetic procedures to introduce deuterium into the molecule.
    • Photoinduced Bond Cleavage: This method utilizes light to induce bond cleavage in appropriately substituted propane derivatives, allowing for selective formation of isotopically labeled products.

    Interaction studies involving 2-chloropropane-2-D1 have focused on its reactivity patterns compared to non-deuterated analogs. The introduction of deuterium alters reaction kinetics due to differences in bond strength and stability between C-H and C-D bonds. For instance, reactions such as nucleophilic substitution may proceed at different rates when comparing deuterated versus non-deuterated substrates, providing valuable data on reaction mechanisms and pathways .

    Several compounds share structural similarities with 2-chloropropane-2-D1. Below is a comparison highlighting their uniqueness:

    Compound NameMolecular FormulaUnique Features
    2-ChloropropaneC₃H₇ClNon-deuterated version; more reactive due to lighter hydrogen atoms.
    1-ChloropropaneC₃H₇ClPrimary alkyl halide; different reactivity pattern compared to secondary halides.
    1-BromopropaneC₃H₇BrContains bromine instead of chlorine; typically more reactive than chlorinated compounds.
    3-ChlorobutaneC₄H₉ClA longer-chain alkyl halide; different physical properties due to additional carbon atoms.

    The uniqueness of 2-chloropropane-2-D1 lies primarily in its isotopic labeling with deuterium, which allows for specific studies on reaction dynamics that are not possible with its non-deuterated counterparts. This isotopic substitution can lead to significant differences in reaction pathways and rates due to kinetic isotope effects.

    XLogP3

    1.6

    Dates

    Modify: 2024-04-15

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